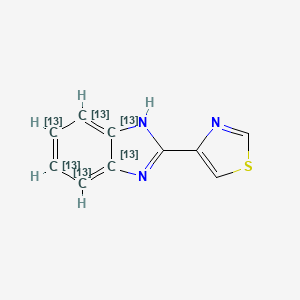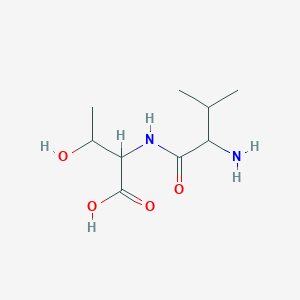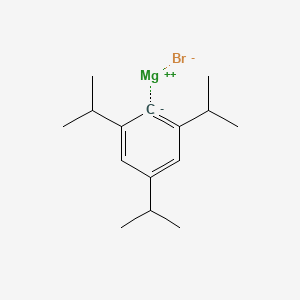![molecular formula C8H20CdCl2NO6P B12058683 dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)
dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organophosphorus compound with a molecular formula of C8H20CdCl2NO6P. This compound is known for its unique chemical structure, which includes a cadmium center coordinated with two chloride ions and a phosphate group linked to a dihydroxypropyl and trimethylazaniumyl ethyl moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the reaction of cadmium chloride with 2,3-dihydroxypropyl 2-(trimethylammonio)ethyl phosphate. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
Dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The chloride ions can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium oxide derivatives, while substitution reactions can produce a variety of cadmium complexes with different ligands .
科学的研究の応用
Dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds and cadmium complexes.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The phosphate group plays a crucial role in these interactions, facilitating the binding to specific sites on the target molecules .
類似化合物との比較
Similar Compounds
[(2R)-2,3-di(heptadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate: Similar in structure but with longer alkyl chains.
1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine: Another organophosphorus compound with similar functional groups but different alkyl chain lengths.
Uniqueness
Dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its cadmium center and the specific arrangement of its functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C8H20CdCl2NO6P |
|---|---|
分子量 |
440.54 g/mol |
IUPAC名 |
dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C8H20NO6P.Cd.2ClH/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10;;;/h8,10-11H,4-7H2,1-3H3;;2*1H/q;+2;;/p-2/t8-;;;/m1.../s1 |
InChIキー |
RCOWLNSSDOITMP-VFIYQRISSA-L |
異性体SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC[C@@H](CO)O.Cl[Cd]Cl |
正規SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O.Cl[Cd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12058613.png)







![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)


![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)
